(R)-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine is a chiral amine compound with the molecular formula C13H15N.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired enantiomer is obtained. One common method involves the reduction of a corresponding ketone using a chiral reducing agent . The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for higher yields and purity, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
®-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine to a corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines .
Wissenschaftliche Forschungsanwendungen
®-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ®-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context . The pathways involved often include binding to active sites and altering the conformation of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-1-(Naphthalen-1-yl)ethan-1-amine
- ®-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine
- ®-(+)-1-(1-Naphthyl)ethylamine
Uniqueness
®-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine is unique due to its specific chiral configuration and the presence of the dimethyl group, which imparts distinct steric and electronic properties. These features make it particularly valuable in asymmetric synthesis and as a chiral ligand in catalysis .
Eigenschaften
Molekularformel |
C15H19N |
---|---|
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
(1R)-2,2-dimethyl-1-naphthalen-1-ylpropan-1-amine |
InChI |
InChI=1S/C15H19N/c1-15(2,3)14(16)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14H,16H2,1-3H3/t14-/m0/s1 |
InChI-Schlüssel |
FQTPRCXAYUOOGA-AWEZNQCLSA-N |
Isomerische SMILES |
CC(C)(C)[C@H](C1=CC=CC2=CC=CC=C21)N |
Kanonische SMILES |
CC(C)(C)C(C1=CC=CC2=CC=CC=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.